molecular formula C25H26N2O5 B11029233 N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B11029233
M. Wt: 434.5 g/mol
InChI Key: XSSVIMXSBSPSIY-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core structure, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxyphenyl isocyanate and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with methoxy and methyl substituents, such as:

Uniqueness

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and application.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C25H26N2O5/c1-14-4-9-22(32-3)19(10-14)27-25(30)18-13-23(29)26-20-11-16(12-21(28)24(18)20)15-5-7-17(31-2)8-6-15/h4-10,16,18H,11-13H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

XSSVIMXSBSPSIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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